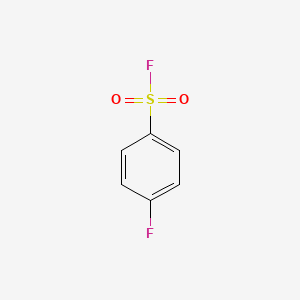

4-Fluorobenzenesulfonyl fluoride

概要

説明

4-Fluorobenzenesulfonyl fluoride is an organic compound with the molecular formula C6H4F2O2S. It is a derivative of benzenesulfonyl fluoride, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical and industrial applications.

作用機序

Target of Action

4-Fluorobenzenesulfonyl fluoride, due to the strong electron-withdrawing property of its fluoride atom, is found to be an excellent activating agent for the covalent attachment of biologicals to a variety of solid supports . It primarily targets primary or secondary hydroxyl groups present in these biologicals .

Mode of Action

This compound interacts with its targets by reacting rapidly with primary or secondary hydroxyl groups at ambient temperature and pressure . This reaction forms 4-fluorobenzenesulfonate leaving groups , which can then be used for further chemical reactions or modifications.

Biochemical Pathways

It’s known that the compound plays a crucial role in the covalent attachment of biologicals to solid supports . This suggests that it may influence pathways related to protein modification and cellular signaling.

Result of Action

The primary result of the action of this compound is the formation of 4-fluorobenzenesulfonate leaving groups . These groups can then be used for the covalent attachment of biologicals to a variety of solid supports . This can lead to significant changes in the molecular and cellular properties of these biologicals, potentially influencing their function and activity.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction with hydroxyl groups occurs at ambient temperature and pressure , suggesting that changes in these conditions could potentially affect the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

4-Fluorobenzenesulfonyl fluoride plays a crucial role in biochemical reactions, primarily as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin, trypsin, and other serine proteases by forming a covalent bond with the serine residue in the active site of these enzymes . This interaction effectively inhibits the enzymatic activity, making this compound a valuable tool in studying enzyme mechanisms and protein functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting serine proteases, which are involved in numerous cellular processes, including digestion, immune response, and blood coagulation . By inhibiting these enzymes, this compound can alter cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of serine proteases. The compound binds covalently to the serine residue in the active site of these enzymes, preventing substrate binding and subsequent enzymatic activity . This inhibition can lead to changes in gene expression and cellular responses, as the normal proteolytic processes are disrupted.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its inhibitory effects on enzymes can diminish as it degrades or is metabolized by cells . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of serine proteases, affecting cellular functions over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits serine proteases without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including toxicity and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with serine proteases. The compound can be metabolized by cells, leading to the formation of various metabolites . These metabolic processes can affect the overall activity and efficacy of this compound in biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues can influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its inhibitory effects on serine proteases and other target biomolecules, contributing to its overall biochemical activity.

準備方法

Synthetic Routes and Reaction Conditions: 4-Fluorobenzenesulfonyl fluoride can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with potassium fluoride in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile . Another method includes the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using mild reaction conditions and readily available reagents .

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of 4-fluorobenzenesulfonic acid followed by fluorination using an alkali metal fluoride . This process is efficient and yields high-purity products suitable for various applications.

化学反応の分析

Types of Reactions: 4-Fluorobenzenesulfonyl fluoride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used.

Oxidation and Reduction: These reactions may require strong oxidizing or reducing agents and are usually conducted under controlled conditions.

Major Products Formed:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonyl Chlorides: Can be converted back to sulfonyl fluorides through halogen exchange reactions.

科学的研究の応用

4-Fluorobenzenesulfonyl fluoride has a wide range of applications in scientific research:

Biology: Acts as a covalent inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials due to its reactivity and stability.

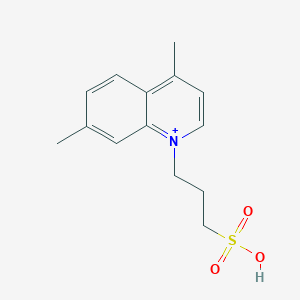

類似化合物との比較

4-Fluorobenzenesulfonyl Chloride: Similar in structure but contains a chlorine atom instead of a fluoride atom.

4-Chlorobenzenesulfonyl Fluoride: Contains a chlorine atom on the benzene ring instead of a fluorine atom.

4-Methylbenzenesulfonyl Fluoride: Contains a methyl group instead of a fluorine atom.

Uniqueness: 4-Fluorobenzenesulfonyl fluoride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical reactions and applications .

特性

IUPAC Name |

4-fluorobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJKUTUQZZVWMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190275 | |

| Record name | 4-Fluorobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-85-4 | |

| Record name | 4-Fluorobenzenesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was 4-fluorobenzenesulfonyl fluoride used in the study and what information did it provide?

A: In the study by [], this compound was employed as an inhibitor for the enzyme subtilisin Carlsberg. This inhibition allowed researchers to probe the enzyme's active site environment. By analyzing the 19F chemical shifts of the bound inhibitor, the researchers were able to draw conclusions about changes in active-site polarity upon enzyme activation in different organic solvents. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1230571.png)

![4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B1230572.png)

![1-[2-(2-Methoxyanilino)-2-oxoethyl]-2-benzofuro[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1230576.png)

![6,7-dimethoxy-N-[(5-methyl-2-furanyl)methyl]-2-(2-methylpropyl)-1-oxo-4-isoquinolinecarboxamide](/img/structure/B1230579.png)

![N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1230580.png)